N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a combination of indole, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine moiety can be introduced through cyclization reactions involving appropriate precursors . The final step often involves coupling the indole and piperidine derivatives with a pyridine derivative using amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced alcohols, and functionalized pyridine compounds .
Scientific Research Applications
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The piperidine and pyridine moieties contribute to the compound’s overall binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Piperidine derivatives: Compounds with similar piperidine moiety used in pharmaceuticals.
Pyridine derivatives: Compounds with similar pyridine structure used in various chemical applications.
Uniqueness
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of three distinct moieties, each contributing to its diverse chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C20H22N4O |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
1H-indol-2-yl-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H22N4O/c1-23(19-8-4-5-11-21-19)16-9-12-24(13-10-16)20(25)18-14-15-6-2-3-7-17(15)22-18/h2-8,11,14,16,22H,9-10,12-13H2,1H3 |
InChI Key |
GLKMVBJTFUBQPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2)C4=CC=CC=N4 |
Origin of Product |
United States |
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